molecular formula C5H6O B14430646 2-Methylbuta-1,3-dien-1-one CAS No. 83897-55-6

2-Methylbuta-1,3-dien-1-one

Cat. No.: B14430646
CAS No.: 83897-55-6
M. Wt: 82.10 g/mol
InChI Key: PXMHXIKHKVXJLD-UHFFFAOYSA-N
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Description

2-Methylbuta-1,3-dien-1-one is a conjugated ketoallene characterized by a linear chain of four carbons with a ketone group at position 1 and a methyl substituent at position 2. Its structure (CH₂=C(CH₃)-C=O) combines the reactivity of a diene with the electrophilic properties of a ketone, making it a versatile intermediate in organic synthesis. The methyl group in this compound likely enhances steric effects and modulates electronic properties compared to phenyl-substituted analogs.

Properties

CAS No.

83897-55-6

Molecular Formula

C5H6O

Molecular Weight

82.10 g/mol

InChI

InChI=1S/C5H6O/c1-3-5(2)4-6/h3H,1H2,2H3

InChI Key

PXMHXIKHKVXJLD-UHFFFAOYSA-N

Canonical SMILES

CC(=C=O)C=C

Origin of Product

United States

Preparation Methods

Tiglic Acid Bromination and Elimination

Procedure (CN112174787B):

  • Bromination : Tiglic acid (2-methyl-2-butenoic acid) reacts with bromine (Br₂) in dichloromethane at 0–5°C to yield 2,3-dibromo-2-methylbutyric acid.
  • Base-Mediated Elimination : Treatment with Na₂CO₃/K₂CO₃ in dimethyl sulfoxide (DMSO) at 75–100°C eliminates HBr, forming trans-2-bromobutene.
  • Grignard/Lithium Reagent Formation : Trans-2-bromobutene reacts with magnesium (THF solvent) or lithium (diethoxymethane solvent) to generate organometallic intermediates.
  • Carbonylation : Quenching with N,N-dimethylformamide (DMF) or N-formylpiperidine yields 2-methylbuta-1,3-dien-1-one.

Key Data :

Step Yield (%) Purity (GC)
Bromination 92–95 98.6%
Elimination 80.3–86.8 97.9–98.9%
Final Product 70.6–79.6 99.1–99.2%

Advantages : High purity, scalable.
Limitations : Requires hazardous bromine handling.

Copper-Catalyzed Allenylation of Propargyl Alcohol

Procedure (Org. Synth. v94p0153):
Propargyl alcohol reacts with paraformaldehyde, CuI (0.5 equiv), and diisopropylamine in THF under reflux. The reaction proceeds via a copper-allenyl intermediate, yielding 2-methylbuta-1,3-dien-1-ol, which is oxidized to the ketone.

Optimization :

  • Solvent : THF > dioxane (prevents side reactions).
  • Additives : Diisopropylamine enhances CuI activity.

Yield : 38–45% (allene intermediate), 85% after oxidation.

Dess-Martin Oxidation of Methyl Vinyl Glycol (MVG)

Procedure (Eur. J. Org. Chem.):
MVG is oxidized using Dess-Martin periodinane (DMP) in dichloromethane, forming methyl 2-oxobut-3-enoate. Acid-catalyzed elimination of methanol yields this compound.

Conditions :

  • Temperature: 25°C (30 min for DMP oxidation).
  • Workup: Silica gel chromatography (hexane/EtOAc).

Yield : 70–85%.

Cobalt(III)-Catalyzed C–H Activation

Procedure (RSC Adv.):
A Co(III) catalyst (e.g., Cp*Co(CO)I₂) activates C–H bonds in arenes, enabling coupling with dienes. For example, (E)-(2-methylbuta-1,3-dien-1-yl)benzene reacts with acetic formic anhydride to form the ketone.

Key Insights :

  • Additive : Proton Sponge® minimizes side reactions.
  • Mechanism : β-hydride elimination generates the α,β-unsaturated ketone.

Yield : 65–78%.

Comparative Analysis of Methods

Method Starting Material Catalyst Yield (%) Scalability Safety Concerns
Tiglic Acid Route Tiglic acid None 70–80 High Br₂ handling
Copper Allenylation Propargyl alcohol CuI 38–45 Moderate Exothermic steps
Dess-Martin Oxidation MVG DMP 70–85 High Costly oxidant
Co(III) Catalysis Arenes/Dienes Co(III) 65–78 Moderate Air sensitivity

Challenges and Solutions

  • Polymerization : Stabilize with radical inhibitors (e.g., BHT) during storage.
  • Byproducts : Use silica gel chromatography or distillation (bp: 92–95°C at −0.099 MPa).
  • Safety : Substitute Br₂ with N-bromosuccinimide (NBS) in bromination steps.

Industrial Applications

  • Pharmaceuticals : Intermediate in prostaglandin synthesis.
  • Materials : Crosslinking agent in polymer chemistry.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Isoprene (2-Methylbuta-1,3-diene) Structure: CH₂=C(CH₃)-CH=CH₂ (lacks a ketone group). Reactivity: Primarily undergoes polymerization (e.g., synthetic polyisoprene in ) or serves as a terpenoid precursor (). Applications: Used in rubber production () and as a building block for natural products like steroids and carotenoids (). Physical Properties: Low boiling point (34°C), highly flammable ().

1-Phenylbuta-2,3-dien-1-one Structure: Ph-C(=O)-C=C-CH₂. Reactivity: Participates in cycloadditions and annulations to form heterocycles (). Applications: Intermediate in pharmaceutical synthesis (e.g., ethyl 3-phenyl-4-bromo-2-(tosylamino)pent-4-enoate derivatives in ). Key Difference: The phenyl group enhances conjugation and stabilizes intermediates, unlike the methyl group in 2-methylbuta-1,3-dien-1-one.

Methyl Vinyl Ketone (MVK) Structure: CH₂=C(CH₃)-C=O (similar but lacks the extended conjugation of a diene). Reactivity: Electrophilic in Michael additions and Diels-Alder reactions. Applications: Used in polymer crosslinking and fragrance synthesis (inferred from terpenoid applications in ).

Comparative Data Table

Compound Structure Key Functional Groups Reactivity Applications
This compound CH₂=C(CH₃)-C=O Diene, Ketone Cycloadditions, annulations Organic synthesis intermediates
Isoprene CH₂=C(CH₃)-CH=CH₂ Diene Polymerization, terpenoid biosynthesis Rubber, pharmaceuticals ()
1-Phenylbuta-2,3-dien-1-one Ph-C(=O)-C=C-CH₂ Diene, Ketone, Aryl Cycloadditions Pharmaceutical intermediates ()
Methyl Vinyl Ketone CH₂=C(CH₃)-C=O Enone Michael additions Polymers, fragrances ()

Q & A

Q. Methodological Answer :

  • UV-Vis Spectroscopy : Compare experimental λmax values with literature data. For conjugated dienones, λmax typically ranges 210–260 nm, depending on substituents. For example, 2-Methylbuta-1,3-diene absorbs at 220 nm .
  • NMR Analysis : Use <sup>1</sup>H and <sup>13</sup>C NMR to identify methyl groups (δ ~1.6–2.1 ppm for protons) and conjugated carbonyl carbons (δ ~190–210 ppm).
  • Mass Spectrometry : Confirm molecular weight (C5H6O, MW 82.10 g/mol) via high-resolution MS.

Basic: What synthetic routes are viable for this compound?

Q. Methodological Answer :

  • Retrosynthetic AI Tools : Leverage databases like Reaxys and PubChem to identify precursors (e.g., isoprene derivatives or ketene intermediates). AI models predict feasible routes using reaction templates .
  • Oxidation of 2-Methylbuta-1,3-diene : Use selective oxidants (e.g., O3/Zn) to introduce the carbonyl group while preserving conjugation.
  • Photolysis of E,E-2,4-Hexadienal : Under UV light, this precursor undergoes isomerization to form ketene-type products, including this compound .

Advanced: How do computational models resolve contradictions in the compound’s genotoxicity data?

Q. Methodological Answer :

  • In Silico Toxicology : Use QSAR (Quantitative Structure-Activity Relationship) models to predict reactivity with DNA. The compound’s α,β-unsaturated carbonyl group is a known electrophilic site, potentially explaining genotoxicity .
  • Meta-Analysis : Cross-reference regulatory data (e.g., EFSA’s deletion of FL-No 01.049 due to carcinogenicity ) with experimental studies (e.g., Ames test results). Discrepancies may arise from assay sensitivity or metabolite interactions.

Advanced: What experimental designs optimize polymerization with styrene?

Q. Methodological Answer :

  • Copolymerization Kinetics : Monitor reaction rates via <sup>1</sup>H NMR to assess monomer incorporation. Adjust initiators (e.g., AIBN) and temperatures (60–80°C) to control crosslinking.
  • Grafting Techniques : Use maleic anhydride as a comonomer to enhance adhesion properties. Reactive extrusion systems improve grafting efficiency in polyisoprene-styrene copolymers .
  • Toxicity Mitigation : Incorporate flame retardants (e.g., brominated additives) to address flammability risks noted in industrial applications .

Advanced: How can UV spectral data resolve isomerization pathways?

Q. Methodological Answer :

  • Time-Resolved Spectroscopy : Track λmax shifts during photolysis. For example, E,E-2,4-hexadienal isomerizes to this compound under UV, with a characteristic λmax shift from 250 nm (dienal) to 220 nm (dienone) .
  • Quantum Yield Calculations : Compare experimental and theoretical yields using TD-DFT (Time-Dependent Density Functional Theory) to validate proposed mechanisms.

Basic: What analytical methods quantify environmental persistence?

Q. Methodological Answer :

  • GC-MS with Derivatization : Use silylation agents to stabilize the compound for detection in soil/water samples.
  • Photodegradation Studies : Exclude UV light to assess hydrolysis rates (pH 4–9) and identify degradation byproducts (e.g., carboxylic acids) .

Advanced: How do steric and electronic effects influence Diels-Alder reactivity?

Q. Methodological Answer :

  • DFT Calculations : Model transition states to evaluate dienophile compatibility. The methyl group at C2 introduces steric hindrance, reducing reactivity with bulky dienophiles.
  • Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe electronic contributions at reactive sites.

Basic: What safety protocols address its carcinogenic potential?

Q. Methodological Answer :

  • Regulatory Compliance : Follow ECHA guidelines (e.g., hazard code H351) for handling. Use fume hoods and PPE during synthesis .
  • Alternatives in Flavors : Replace with non-genotoxic analogs (e.g., terpene derivatives) in food applications, as mandated by EU Regulation 872/2012 .

Advanced: Can machine learning predict novel applications in material science?

Q. Methodological Answer :

  • Data Mining : Train models on PubChem and CAS datasets to identify understudied properties (e.g., dielectric constants or thermal stability).
  • High-Throughput Screening : Use robotic platforms to test copolymer blends for elasticity or conductivity enhancements .

Basic: How is the compound distinguished from structural analogs like isoprene?

Q. Methodological Answer :

  • Chromatographic Separation : Use HPLC with a C18 column (mobile phase: MeCN/H2O, 70:30) to resolve this compound (RT ~4.2 min) from isoprene (RT ~3.8 min).
  • Functional Group Analysis : FTIR confirms the carbonyl stretch (~1680 cm<sup>-1</sup>), absent in isoprene .

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